2-Amino-4-chloro-7-methoxyquinazoline
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Overview
Description
2-Amino-4-chloro-7-methoxyquinazoline is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C9H8ClN3O and a molecular weight of 209.63 g/mol . The compound is known for its unique structure, which includes a quinazoline core substituted with amino, chloro, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-7-methoxyquinazoline typically involves the reaction of 4-chloro-7-methoxyquinazoline with ammonia or an amine source under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction vessels to maintain consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-7-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinazoline derivatives.
Reduction Reactions: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Amino-4-chloro-7-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloroquinazoline
- 2-Amino-7-methoxyquinazoline
- 4-Chloro-7-methoxyquinazoline
Uniqueness
2-Amino-4-chloro-7-methoxyquinazoline is unique due to the presence of both chloro and methoxy groups on the quinazoline core, which imparts distinct chemical and biological properties.
Biological Activity
2-Amino-4-chloro-7-methoxyquinazoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action, therapeutic applications, and structure-activity relationships.
Overview of Biological Activities
Antimicrobial Properties
Research indicates that 2-aminoquinazoline derivatives exhibit significant antimicrobial activity. For instance, quinazoline derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
The compound has also been studied for its anticancer properties. Several studies report that quinazoline derivatives demonstrate cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, one study found that specific derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cell signaling pathways. Notably, it may act as an inhibitor of kinase enzymes, which play critical roles in various cellular processes including proliferation and survival .
Key Mechanisms Identified:
- Kinase Inhibition : The compound potentially inhibits receptor tyrosine kinases (RTKs), which are crucial for cancer cell growth and survival.
- Adenosine Receptor Antagonism : Recent studies have explored the compound's role as an antagonist for A2A adenosine receptors, which are implicated in neurodegenerative diseases and cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Modifications at the C6 and C7 positions have been shown to enhance both affinity and selectivity towards specific targets.
Modification | Biological Activity | IC50 Value (µM) |
---|---|---|
7-Chloro | A2A receptor antagonist | 8 |
6-Bromo | EGFR inhibition | 0.096 |
4-Amino | Cytotoxicity against MCF-7 | 1.94 |
Case Studies
- Anticancer Efficacy : In a study evaluating the efficacy of various quinazoline derivatives against MCF-7 cells, this compound exhibited notable cytotoxicity with an IC50 value indicating significant potential for development as an anticancer agent .
- Antimicrobial Activity : Another study assessed the antimicrobial properties of a series of quinazoline derivatives, including this compound. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, supporting its use as a lead compound in drug development .
Properties
IUPAC Name |
4-chloro-7-methoxyquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-14-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBJQSUGBIQFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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